N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
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Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a complex organic compound featuring a unique structure that combines a dioxin ring with a naphthalene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dioxin Ring: The initial step involves the synthesis of the 2,3-dihydrobenzo[b][1,4]dioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Naphthalene Derivative Preparation: Concurrently, the naphthalene moiety is prepared by functionalizing naphthalene through Friedel-Crafts acylation or alkylation reactions.
Coupling Reaction: The final step involves coupling the dioxin and naphthalene derivatives through an oxalamide linkage. This is typically done using oxalyl chloride in the presence of a base such as triethylamine, followed by the addition of the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxalamide linkage to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as an enzyme inhibitor.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals or as a functional material in organic electronics.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide
- N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(naphthalen-1-yl)oxalamide
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is unique due to the presence of both a dioxin ring and a naphthalene moiety, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-19(18-7-3-5-15-4-1-2-6-17(15)18)10-11-24-22(27)23(28)25-16-8-9-20-21(14-16)30-13-12-29-20/h1-9,14,19,26H,10-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNQMMRSCGSJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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